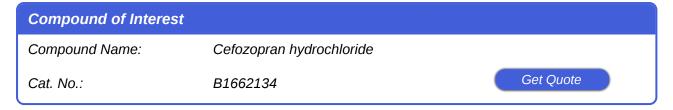


Structural Analysis of Cefozopran Hydrochloride and its Metabolites: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefozopran is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[3] This technical guide provides an in-depth analysis of the chemical structure of **Cefozopran hydrochloride** and its known metabolites. It includes a summary of its physicochemical properties, detailed experimental protocols for structural elucidation, and a discussion of its metabolic pathway and mechanism of action.

Chemical Structure and Physicochemical Properties

Cefozopran hydrochloride is a semi-synthetic cephalosporin characterized by an imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl group at position 3 and a [(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino side chain at position 7 of the 7-aminocephalosporanic acid (7-ACA) nucleus.[3][4] The hydrochloride salt form enhances its solubility and stability for pharmaceutical applications.[5]

Table 1: Physicochemical Properties of Cefozopran Hydrochloride



| Property | Value | Source(s) |
|--------------------|--|-----------|
| Chemical Formula | C19H17N9O5S2 · HCl | [1] |
| Molecular Weight | 551.99 g/mol | [1] |
| CAS Number | 113981-44-5 | [1] |
| Appearance | White to light yellow powder | [2] |
| Solubility | Freely soluble in DMSO, slightly soluble in water. | [1] |
| Storage Conditions | -20°C | [1] |

Structural Elucidation

The structural confirmation of **Cefozopran hydrochloride** is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[6] While specific, comprehensive datasets for Cefozopran are not readily available in the public domain, this section outlines the general methodologies and expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like Cefozopran. 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are employed to determine the connectivity and spatial relationships of atoms.

Table 2: Representative ¹H and ¹³C NMR Spectral Data for Cefozopran Core Structure*



| Atom Position | Representative ¹ H Chemical Shift (ppm) | Representative ¹³ C Chemical Shift (ppm) |
|----------------------|---|--|
| Cephem Nucleus | | |
| H-6 | ~5.2 | ~58 |
| H-7 | ~5.8 | ~60 |
| C-2 | - | ~125 |
| C-3 | - | ~130 |
| C-4 | - | ~165 |
| C-8 (C=O) | - | ~168 |
| Side Chains | | |
| Methoxy (-OCH₃) | ~3.9 | ~62 |
| Aminothiazole H | ~6.8 | ~110 |
| Imidazopyridazine Hs | 7.5 - 9.0 | 115 - 150 |

^{*}Note: These are illustrative values based on general data for cephalosporins and related heterocyclic systems. Actual chemical shifts can vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with tandem MS (MS/MS), is used to determine the molecular weight and fragmentation pattern of Cefozopran, further confirming its structure.[7] The fragmentation of the β -lactam ring is a characteristic feature of cephalosporins in MS analysis.[8]

Table 3: Predicted Mass Spectrometry Fragmentation Data for Cefozopran



| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |
|----------------------------|--|
| 516.0882 | [M+H]+ (Protonated Cefozopran) |
| 474.0776 | [M+H - $C_2H_2O_2$] ⁺ (Loss of ketene from β -lactam ring) |
| 354.0453 | [M+H - $C_7H_7N_3O_2S$] ⁺ (Cleavage of the C7 side chain) |
| 162.0521 | [C7H8N3S]+ (Aminothiazole side chain fragment) |

^{*}Note: These m/z values are predicted based on the chemical structure of Cefozopran and general fragmentation patterns of cephalosporins.

Metabolism of Cefozopran

Studies on the metabolic fate of Cefozopran have been conducted in animal models, primarily rats and dogs. The research indicates that Cefozopran is largely excreted unchanged in the urine, with recovery rates ranging from 74% in rats to 90% in dogs. This suggests that the drug undergoes limited biotransformation. One study noted that no active metabolites were found in the plasma or urine of animals administered Cefozopran. However, another study identified a small amount (4.8% of the dose in rats) of a metabolite, imidazo[1,2-b]pyridazine (IP), resulting from the cleavage of the C-3 side chain. There is currently no strong evidence to suggest that this or any other metabolite possesses significant antibacterial activity comparable to the parent compound.

Experimental Protocols NMR Spectroscopy for Structural Analysis

This protocol describes a general method for the structural elucidation of a cephalosporin like Cefozopran using NMR.

- Sample Preparation: Dissolve 5-10 mg of Cefozopran hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of a reference standard (e.g., TMS or DSS) if required.
- Instrument Setup:



- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Probe: 5 mm broadband observe (BBO) or cryoprobe.
- Temperature: 298 K.
- 1D NMR Acquisition:
 - ¹H NMR: Acquire with a spectral width of 12-16 ppm, a 90° pulse, a relaxation delay of 5 seconds for quantitative analysis, and 16-64 scans.
 - ¹³C NMR: Acquire with a spectral width of 200-220 ppm, a 30° pulse, a relaxation delay of 2 seconds, and 1024 or more scans.
- 2D NMR Acquisition:
 - COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, crucial for connecting different structural fragments.
- Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

LC-MS/MS for Structural Confirmation

This protocol provides a general procedure for the analysis of Cefozopran by Liquid Chromatography-Tandem Mass Spectrometry.

- Sample Preparation:
 - Standard Solution: Prepare a 1 mg/mL stock solution of Cefozopran hydrochloride in a suitable solvent (e.g., a mixture of water and acetonitrile). Serially dilute to create working



solutions.

Biological Samples (e.g., Plasma): Perform protein precipitation by adding three volumes
of cold acetonitrile to one volume of plasma. Vortex and centrifuge. The supernatant can
be further cleaned up using solid-phase extraction (SPE) if necessary.

• LC System:

- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 μm).
- o Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient from low to high percentage of Mobile Phase B.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 5-10 μL.

MS/MS System:

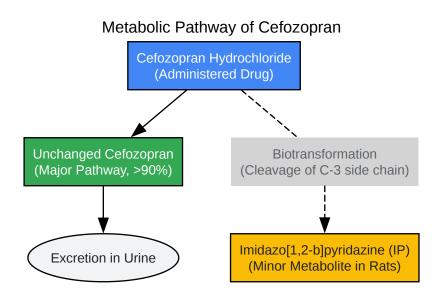
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Scan Mode: Full scan to identify the parent ion, followed by product ion scan (MS/MS) of the selected parent ion to obtain fragmentation patterns.
- Capillary Voltage: 3.5-4.5 kV.
- Gas Temperature: 300-350 °C.
- Collision Energy: Optimize for fragmentation of the Cefozopran parent ion (typically 10-40 eV).

Visualizations

Metabolic Pathway of Cefozopran



The following diagram illustrates the limited metabolism of Cefozopran, primarily showing its excretion as an unchanged drug and the minor metabolic pathway leading to the formation of imidazo[1,2-b]pyridazine (IP) in some animal models.



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Caption: Limited metabolism of Cefozopran.

Experimental Workflow for Structural Elucidation

This workflow outlines the key steps involved in the structural analysis of a cephalosporin like Cefozopran.



Spectroscopic Analysis Cefozopran HCl Sample NMR Spectroscopy (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) Data Analysis and Confirmation Spectral Data (Chemical Shifts, m/z, Vibrational Frequencies) Structure Confirmation

Workflow for Structural Elucidation

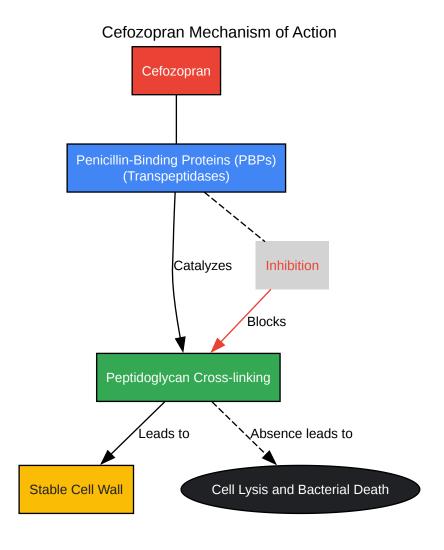
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Caption: General workflow for structural analysis.

Mechanism of Action: PBP Inhibition Pathway

This diagram illustrates the mechanism of action of Cefozopran, which involves the inhibition of bacterial cell wall synthesis.





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Caption: Inhibition of bacterial cell wall synthesis.

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